molecular formula C19H16FNO2 B241724 N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide

N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide

Cat. No. B241724
M. Wt: 309.3 g/mol
InChI Key: SKQNYXIGCXQDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide, also known as FB1, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FB1 belongs to the family of benzamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, proliferation, and survival. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit the activity of sphinganine N-acyltransferase (ceramide synthase), which is involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of sphinganine and other sphingoid bases, which can induce apoptosis and inhibit cell growth. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to induce the expression of pro-apoptotic genes such as Bax and caspase-3, while suppressing the expression of anti-apoptotic genes such as Bcl-2. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to inhibit the expression of genes involved in angiogenesis, such as VEGF and bFGF.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality and pure N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and experimental conditions. Therefore, careful dose-response studies are necessary to ensure that N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is used at non-toxic concentrations.

Future Directions

There are several future directions for the study of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide. One potential direction is the development of new derivatives of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide with improved potency and selectivity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide in vivo, which can provide valuable information for the development of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide as a therapeutic agent. Additionally, the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide can lead to the identification of new therapeutic targets. Finally, the investigation of the potential synergistic effects of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide with other anticancer agents can lead to the development of new combination therapies.

Synthesis Methods

N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide can be synthesized by reacting 2-fluorobenzylamine with 2-furylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising applications of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is its anticancer activity. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to its anticancer activity, N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been studied for its anti-inflammatory and antimicrobial effects. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide

Molecular Formula

C19H16FNO2

Molecular Weight

309.3 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNO2/c20-18-11-5-4-9-16(18)13-21(14-17-10-6-12-23-17)19(22)15-7-2-1-3-8-15/h1-12H,13-14H2

InChI Key

SKQNYXIGCXQDDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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